(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic organic molecule featuring a thienopyridine core fused to an azetidine and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the initial formation of the thienopyridine core, followed by its coupling with azetidine and isoxazole derivatives. Typical conditions might include palladium-catalyzed cross-coupling reactions and various protective group strategies to ensure selective functionalization.
Industrial Production Methods
Scaling up to industrial production often requires optimizing reaction conditions to achieve high yield and purity. This includes refining the use of catalysts, solvents, and reaction times. High-throughput synthesis and automated systems can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: : Halogenated versions of this compound can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts for substitution: : Palladium on carbon (Pd/C), copper iodide (CuI).
Major Products
Oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups depending on the reactants used.
Scientific Research Applications
Chemistry
It serves as a building block for synthesizing more complex molecules due to its versatile functional groups.
Biology
Medicine
Its structure suggests potential pharmacological activities, which could be explored for developing new therapeutic agents.
Industry
This compound could be used in the development of novel materials due to its unique structural characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The azetidine and isoxazole groups can interact with active sites, while the thienopyridine core enhances binding affinity through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(3-(Piperidin-4-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
(3-(4-Hydroxyphenyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Uniqueness
The presence of the thienopyridine core in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is unique compared to similar compounds. This structural element can confer distinct electronic properties and reactivity, differentiating it in chemical and biological applications.
That’s a snapshot of what makes this compound intriguing. What catches your eye in this scientific landscape?
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(17-10-18(25-21-17)14-4-2-1-3-5-14)23-12-16(13-23)22-8-6-19-15(11-22)7-9-26-19/h1-5,7,9-10,16H,6,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCQYUACHXQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.